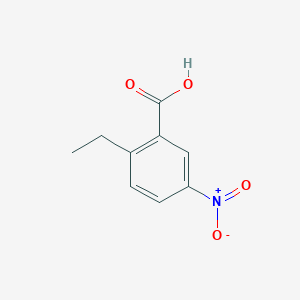

2-Ethyl-5-nitrobenzoic acid

CAS No.: 90564-19-5

Cat. No.: VC8315531

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90564-19-5 |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 2-ethyl-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | INGAGVLEDDEDMY-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-ethyl-5-nitrobenzoic acid consists of a benzoic acid backbone with two functional groups: an ethyl (-CHCH) group at the 2-position and a nitro (-NO) group at the 5-position. The SMILES notation for this compound is CCC1=C(C=C(C=C1)N+[O-])C(=O)O, and its InChIKey is INGAGVLEDDEDMY-UHFFFAOYSA-N . The presence of the nitro group introduces significant electron-withdrawing effects, which stabilize the aromatic ring and influence reactivity in electrophilic substitution reactions.

Table 1: Key Structural and Physical Properties

Spectroscopic Characteristics

Predicted collision cross-section (CCS) values for various adducts, such as [M+H] (138.2 Ų) and [M+Na] (150.7 Ų), have been calculated using mass spectrometry data . These values aid in the identification and quantification of the compound in complex mixtures. The index of refraction is reported as 1.587, which may be relevant for optical applications .

Synthesis and Reaction Pathways

While no direct synthesis protocol for 2-ethyl-5-nitrobenzoic acid is documented in the provided sources, analogous nitration reactions of substituted benzoic acids offer mechanistic insights. For example, the nitration of 2-bromobenzoic acid with concentrated sulfuric and nitric acids at 5°C yields 2-bromo-5-nitrobenzoic acid with a 96% yield . By extension, the synthesis of 2-ethyl-5-nitrobenzoic acid likely involves:

-

Nitration of 2-ethylbenzoic acid: Introducing a nitro group at the 5-position via mixed acid (HSO/HNO) nitration under controlled temperatures.

-

Purification: Isolation via vacuum filtration and recrystallization to obtain the pure product.

Challenges in this route may include regioselectivity issues, as the ethyl group’s electron-donating effects could direct nitration to the 4-position instead of the desired 5-position. Alternative strategies, such as protecting group chemistry or directed ortho-metalation, might improve selectivity.

Recent Research and Knowledge Gaps

No recent literature on 2-ethyl-5-nitrobenzoic acid is available in the provided sources . This absence underscores the need for studies focusing on:

-

Synthetic optimization: Developing regioselective nitration methods.

-

Biological activity screening: Evaluating antimicrobial or anticancer properties.

-

Material science applications: Exploring its use in polymers or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume